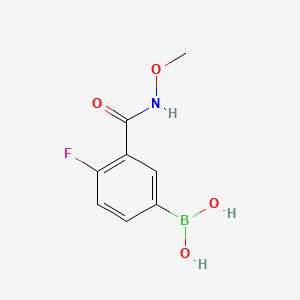

(4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-fluoro-3-(methoxycarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BFNO4/c1-15-11-8(12)6-4-5(9(13)14)2-3-7(6)10/h2-4,13-14H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNRHYRWHLOKBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(=O)NOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660250 | |

| Record name | [4-Fluoro-3-(methoxycarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-47-9 | |

| Record name | [4-Fluoro-3-(methoxycarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid CAS number

An In-depth Technical Guide to (4-Fluoro-3-(carbamoyl)phenyl)boronic Acids for Advanced Research

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nomenclature and Significance

The precise compound "(4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid" is not widely documented in readily available chemical literature or supplier catalogs. However, a closely related and structurally significant analogue, (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid , is well-characterized and commercially available, bearing the CAS Number 874219-19-9 .[1][2][3] This guide will focus on this specific analogue, providing a comprehensive technical overview of its properties, synthesis, and applications, which are directly translatable to the broader class of substituted phenylboronic acids.

(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid is a bifunctional organic compound that has emerged as a valuable building block in modern medicinal chemistry and organic synthesis. Its utility is anchored in the dual reactivity of its constituent parts: the boronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, and the fluorinated, substituted phenyl ring, which allows for the fine-tuning of molecular properties in drug candidates. The strategic placement of the fluorine atom and the methylcarbamoyl group influences the electronic properties and the pKa of the boronic acid, enhancing its reactivity and stability, and providing vectors for modifying solubility, metabolic stability, and target binding interactions.[4]

This guide offers a deep dive into the practical and theoretical aspects of this reagent, designed to empower researchers in leveraging its full potential in complex synthetic pathways and drug discovery programs.

Core Physicochemical and Structural Data

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application in research and development. The key identifiers and physicochemical characteristics of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid are summarized below.

Table 1: Key Properties of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid

| Property | Value | Source(s) |

| CAS Number | 874219-19-9 | [1][2][3] |

| Molecular Formula | C₈H₉BFNO₃ | [1][2] |

| Molecular Weight | 196.97 g/mol | [5] |

| IUPAC Name | [4-Fluoro-3-[(methylamino)carbonyl]phenyl]boronic acid | [1] |

| Appearance | White to off-white crystalline powder | [6] |

| Purity | Typically ≥98% | [3] |

| Melting Point | 255 °C (literature value for a similar analogue) | [6] |

Synthesis and Mechanistic Considerations

The synthesis of substituted phenylboronic acids like (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid typically proceeds via a directed ortho-metalation (DoM) strategy, followed by borylation. This powerful method allows for the regioselective introduction of the boronic acid group.

Causality in the Synthetic Pathway:

-

Starting Material Selection : The synthesis begins with a precursor molecule where the directing group (in this case, the amide) and other substituents are already in place on the aromatic ring.

-

Directed ortho-Metalation (Lithiation) : A strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) or tert-butyl lithium (t-BuLi), is used to deprotonate the aromatic ring.[4] The amide group directs the lithium to the adjacent ortho position. This reaction is conducted at very low temperatures (-78 °C) to prevent side reactions and decomposition of the highly reactive organolithium intermediate.[4]

-

Borylation (Quenching) : The organolithium intermediate is a potent nucleophile. It is "quenched" by reacting it with an electrophilic boron source, most commonly trimethyl borate (B(OMe)₃).[4] The borate ester forms instantaneously.

-

Hydrolysis : The final step is an acidic workup (e.g., with aqueous HCl), which hydrolyzes the borate ester to the desired boronic acid.

This sequence provides a reliable and high-yield pathway to the target molecule, leveraging well-understood organometallic principles.

References

- 1. echemi.com [echemi.com]

- 2. parchem.com [parchem.com]

- 3. (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid – Biotuva Life Sciences [biotuva.com]

- 4. sites.pitt.edu [sites.pitt.edu]

- 5. [3-FLUORO-4-(METHYLCARBAMOYL)PHENYL]BORONIC ACID | CAS 849833-86-9 [matrix-fine-chemicals.com]

- 6. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Synthesis of (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid

Abstract

This technical guide provides a comprehensive and scientifically grounded procedure for the synthesis of (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid, a key building block in medicinal chemistry and drug development. Esteemed for its utility in Suzuki-Miyaura cross-coupling reactions, this molecule facilitates the construction of complex biaryl structures inherent to many pharmacologically active compounds. This document offers a detailed, two-step synthetic pathway, beginning with the commercially available 4-fluoro-3-bromobenzoic acid. Each step is elucidated with in-depth procedural details, mechanistic insights, and the rationale behind the chosen conditions, ensuring both reproducibility and a thorough understanding of the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a robust and reliable method for the preparation of this valuable synthetic intermediate.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction's tolerance of a wide array of functional groups and its stereospecificity have established it as a premier method for the formation of carbon-carbon bonds. The title compound, this compound, is of particular interest due to the unique electronic properties imparted by its substituents. The fluorine atom and the methoxycarbamoyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule, making this boronic acid a valuable asset in the synthesis of novel therapeutic agents.[1][2]

The synthetic strategy detailed herein is designed to be both efficient and scalable, proceeding through a logical sequence of amide bond formation followed by a lithium-halogen exchange and subsequent borylation. This approach leverages well-established and reliable chemical transformations to ensure a high probability of success.

Synthetic Pathway Overview

The synthesis of this compound is accomplished in two primary steps, starting from 4-fluoro-3-bromobenzoic acid. The overall transformation is depicted below:

Caption: Overall synthetic scheme for this compound.

Experimental Protocols & Mechanistic Discussion

Step 1: Synthesis of N-methoxy-4-fluoro-3-bromobenzamide

The initial step involves the formation of an amide bond between 4-fluoro-3-bromobenzoic acid and O-methylhydroxylamine hydrochloride. The use of a coupling agent is necessary to activate the carboxylic acid, facilitating nucleophilic attack by the amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected for its high efficiency and rapid reaction times, particularly with challenging substrates.[3][4]

Caption: Workflow for the synthesis of the amide intermediate.

Detailed Protocol:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-fluoro-3-bromobenzoic acid (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M).

-

Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) to the solution. The base is crucial for deprotonating the carboxylic acid and neutralizing the HCl salt of the hydroxylamine and any acidic byproducts.[3]

-

Cool the mixture to 0 °C in an ice bath.

-

Add HATU (1.1 eq) to the solution and stir for 20 minutes to allow for pre-activation of the carboxylic acid. This forms a highly reactive O-acylisourea intermediate.

-

In a separate flask, dissolve O-methylhydroxylamine hydrochloride (1.2 eq) in a minimal amount of DMF with DIPEA (1.2 eq) and add this solution dropwise to the activated carboxylic acid mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3x).

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-methoxy-4-fluoro-3-bromobenzamide as a solid.

Table 1: Reagent Quantities for Step 1 (Illustrative Scale)

| Reagent | Molar Eq. | Molecular Weight | Mass/Volume (10 mmol scale) |

| 4-Fluoro-3-bromobenzoic acid | 1.0 | 219.01 g/mol | 2.19 g |

| O-Methylhydroxylamine HCl | 1.2 | 83.52 g/mol | 1.00 g |

| HATU | 1.1 | 380.23 g/mol | 4.18 g |

| DIPEA | 3.7 | 129.24 g/mol | 6.2 mL |

| Anhydrous DMF | - | - | ~20 mL |

Step 2: Synthesis of this compound

This crucial step involves the conversion of the aryl bromide to the corresponding boronic acid. This is achieved through a lithium-halogen exchange reaction, which is typically very fast at low temperatures, followed by quenching the resulting aryllithium species with a borate ester.[5][6][7] The choice of n-butyllithium as the organolithium reagent and triisopropyl borate as the electrophilic boron source is standard for this type of transformation.[8]

Mechanistic Rationale:

The reaction is performed at -78 °C to prevent side reactions of the highly reactive aryllithium intermediate. The lithium-halogen exchange proceeds via an "ate-complex" where the organolithium reagent coordinates to the bromine atom before the exchange occurs.[6] The subsequent addition of triisopropyl borate results in the formation of a boronate complex. Acidic workup then hydrolyzes this complex to the desired boronic acid.

Detailed Protocol:

-

Dissolve the N-methoxy-4-fluoro-3-bromobenzamide (1.0 eq) from Step 1 in anhydrous tetrahydrofuran (THF, approx. 0.3 M) in a flame-dried, three-neck round-bottom flask equipped with a thermometer and under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

In a separate flame-dried flask, cool a solution of triisopropyl borate (1.5 eq) in anhydrous THF to -78 °C.

-

Transfer the aryllithium solution to the cold borate solution via cannula, again maintaining a temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

-

Cool the reaction to 0 °C and quench by the slow addition of 1 M hydrochloric acid (HCl), adjusting the pH to approximately 2-3.

-

Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by trituration with diethyl ether to yield this compound as a solid.

Table 2: Reagent Quantities for Step 2 (Illustrative Scale)

| Reagent | Molar Eq. | Molecular Weight/Conc. | Mass/Volume (5 mmol scale) |

| N-methoxy-4-fluoro-3-bromobenzamide | 1.0 | 248.04 g/mol | 1.24 g |

| n-Butyllithium | 1.1 | 1.6 M in hexanes | 3.44 mL |

| Triisopropyl borate | 1.5 | 188.08 g/mol | 1.73 mL |

| Anhydrous THF | - | - | ~17 mL |

| 1 M HCl | - | - | As needed for pH adjustment |

Characterization and Validation

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

-

N-methoxy-4-fluoro-3-bromobenzamide (Intermediate):

-

¹H NMR: Expect characteristic signals for the aromatic protons, the N-methoxy protons, and potentially coupling between the fluorine and adjacent protons.

-

¹³C NMR: Signals corresponding to the aromatic carbons, the carbonyl carbon, and the methoxy carbon.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass (C₈H₇BrFNO₂ = 247.96).

-

-

This compound (Final Product):

-

¹H NMR (DMSO-d₆): Aromatic proton signals will show shifts and coupling patterns consistent with the substitution pattern. A broad singlet corresponding to the B(OH)₂ protons will also be present.

-

¹³C NMR (DMSO-d₆): Aromatic signals, with the carbon attached to the boron atom often showing a broader signal.

-

¹¹B NMR: A single, broad peak typically in the range of 25-35 ppm is characteristic of a trigonal boronic acid.[9]

-

¹⁹F NMR: A singlet or a multiplet depending on coupling with nearby protons.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

-

Safety and Handling

-

Organolithium Reagents (n-BuLi): Highly pyrophoric and react violently with water. Must be handled under an inert atmosphere (nitrogen or argon) using syringe and cannula techniques. Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

-

Solvents (DMF, THF, Hexanes): Flammable and should be handled in a well-ventilated fume hood. Anhydrous solvents are required for the lithiation step.

-

Reagents (HATU, DIPEA): Irritants. Avoid inhalation and contact with skin and eyes.

-

Boronic Acids: Generally considered to be of low toxicity, but should be handled with care as they can be irritants.

Conclusion

This guide outlines a robust and reproducible two-step synthesis for this compound. By employing a standard amide coupling followed by a well-established lithium-halogen exchange and borylation sequence, this valuable building block can be accessed reliably. The detailed protocols and mechanistic discussions provided herein are intended to empower researchers to confidently synthesize this compound, thereby facilitating advancements in drug discovery and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. sites.pitt.edu [sites.pitt.edu]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (4-Fluoro-3-methylphenyl)boronic acid | C7H8BFO2 | CID 2774580 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical properties of (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid

An In-depth Technical Guide to the Physical Properties of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic Acid

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid (CAS No. 874219-19-9). As a key building block in modern medicinal chemistry and organic synthesis, a thorough understanding of its characteristics is paramount for researchers and drug development professionals. This document synthesizes data from various sources and outlines robust, field-proven experimental protocols for the empirical determination of critical parameters such as melting point, aqueous solubility, and pKa. The guide is structured to deliver not only factual data but also the scientific rationale behind analytical methodologies, ensuring both accuracy and practical applicability in a research and development setting.

Introduction and Compound Identification

(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid is an ortho-fluorinated aromatic boronic acid derivative. The presence of the boronic acid moiety makes it an essential reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] The fluoro and methylcarbamoyl substituents modulate the electronic properties and steric profile of the molecule, influencing its reactivity, selectivity, and the physiological properties of downstream compounds.[1][2]

This guide specifically addresses the properties of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid , CAS 874219-19-9. It is important to distinguish this from similar structures such as the methoxycarbonyl analogue (a methyl ester) or other constitutional isomers.

Chemical Structure:

Figure 1: 2D Structure of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid

Core Physicochemical Properties

The fundamental physical properties of a compound dictate its handling, storage, formulation, and reaction conditions. The data for (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 874219-19-9 | [3][4][5] |

| Molecular Formula | C₈H₉BFNO₃ | [3][5][6] |

| Molecular Weight | 196.97 g/mol | [3][6][7] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | Not available in cited literature. | |

| Aqueous Solubility | Not quantitatively available in cited literature. | |

| pKa | Not available in cited literature. |

Melting Point Considerations

The accurate determination of a melting point for boronic acids can be challenging. Often, the observed thermal event is a dehydration to form the corresponding boroxine (a cyclic anhydride) or decomposition, rather than a true melt.[8] This can lead to a lack of reproducibility. Therefore, any empirical determination must be performed with careful observation, and the result is often best reported as a decomposition temperature range.

Solubility Profile

While quantitative data is scarce, phenylboronic acids generally exhibit moderate solubility in polar organic solvents such as methanol, ethanol, and DMSO. Their solubility in water is often limited but can be significantly increased at higher pH when the boronic acid is deprotonated to the more soluble boronate form.[9] Empirical determination via a standardized shake-flask method is essential for quantitative applications.

Acidity (pKa)

The pKa of a boronic acid is a measure of its Lewis acidity—the propensity of the boron atom to accept a hydroxide ion to form a tetrahedral boronate species. This property is crucial for applications in Suzuki coupling and for its use in constructing sensors, particularly for diol-containing molecules like glucose.[9] The introduction of an electron-withdrawing fluorine atom is expected to lower the pKa relative to the non-fluorinated parent compound, making it more acidic.[9]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Expected to show distinct signals for the aromatic protons, the N-H proton of the amide, and the methyl group protons. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent.[10]

-

¹³C NMR : Will display characteristic peaks for the aromatic carbons, with splitting patterns influenced by the fluorine substituent. The carbonyl carbon of the amide will also be present. The carbon atom directly bonded to boron can sometimes be difficult to detect due to quadrupolar relaxation.[11]

-

¹⁹F NMR : A single resonance is expected, with coupling to adjacent aromatic protons.[10]

-

¹¹B NMR : The chemical shift provides information about the coordination state of the boron atom, which is typically around 28-30 ppm for trigonal boronic acids.[10] Spectra for this compound are available for reference in chemical databases.[12]

-

-

Infrared (IR) Spectroscopy : The FT-IR spectrum is characterized by key vibrational bands corresponding to its functional groups.

-

O-H Stretch : A broad band around 3200-3500 cm⁻¹ from the B(OH)₂ group.

-

N-H Stretch : A sharp to medium band around 3300-3400 cm⁻¹.

-

C=O Stretch (Amide I) : A strong, sharp peak around 1640-1680 cm⁻¹.

-

B-O Stretch : Strong absorptions typically found in the 1300-1400 cm⁻¹ region.[13]

-

C-F Stretch : A strong band typically appearing in the 1000-1300 cm⁻¹ range.

-

-

Mass Spectrometry (MS) : Mass spectrometry is crucial for confirming the molecular weight. A key diagnostic feature is the isotopic pattern of boron (²⁰% ¹⁰B and ⁸⁰% ¹¹B), which gives a characteristic M+1 peak with approximately 25% the intensity of the molecular ion peak.[8] Modern UPLC-MS methods are highly effective for analyzing boronic acids and monitoring reactions.[14][15]

Experimental Protocols for Property Determination

Given the absence of published data for several key properties, the following standardized protocols are provided as a guide for their empirical determination.

Protocol for Melting Point Determination

This protocol outlines the standard procedure using a capillary melting point apparatus.

Caption: Workflow for Melting Point Determination.

Protocol for Aqueous Solubility (Shake-Flask Method)

This protocol is based on the OECD 105 Guideline and is a globally recognized standard for determining water solubility.

Caption: Workflow for Aqueous Solubility Determination.

Protocol for pKa Determination (Potentiometric Titration)

This method provides a reliable way to determine the pKa by monitoring pH changes during titration with a strong base.

Caption: Workflow for pKa Determination via Titration.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. 874219-19-9|(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 5. (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid – Biotuva Life Sciences [biotuva.com]

- 6. [3-FLUORO-4-(METHYLCARBAMOYL)PHENYL]BORONIC ACID | CAS 849833-86-9 [matrix-fine-chemicals.com]

- 7. parchem.com [parchem.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. sites.pitt.edu [sites.pitt.edu]

- 10. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. 4-FLUORO-3-(METHYLCARBAMOYL)BENZENEBORONIC ACID(874219-19-9) 1H NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid is a specialized organic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique structural features, namely the fluorine atom and the methoxycarbamoyl group attached to the phenylboronic acid scaffold, impart desirable physicochemical properties that make it a valuable building block in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on its practical utility for researchers in drug discovery and development.

It is important to note that a related compound, (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid, exists and is sometimes confused with the topic of this guide. While structurally similar, they are distinct chemical entities with different molecular weights and formulas. This guide will focus exclusively on the methoxycarbamoyl derivative.

Core Molecular Attributes

A clear understanding of the fundamental molecular characteristics of this compound is crucial for its effective application.

| Identifier | Value | Source |

| Molecular Formula | C8H8BFO4 | [1][2] |

| Molecular Weight | 197.96 g/mol | [1][2] |

| CAS Number | 874219-35-9 | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 255 °C (lit.) | [1] |

| Solubility | Information not widely available, but likely soluble in organic solvents like methanol, DMSO, and DMF. |

Synthesis and Mechanism

The synthesis of substituted phenylboronic acids often involves the lithiation of an appropriately substituted aryl halide followed by quenching with a trialkyl borate. The following represents a plausible synthetic route for this compound, grounded in established organic chemistry principles.

Proposed Synthetic Workflow

Caption: A logical workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

-

Preparation : A solution of 1-bromo-4-fluoro-3-(methoxycarbamoyl)benzene in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon). The solution is then cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation : n-Butyllithium (n-BuLi) is added dropwise to the cooled solution. The reaction is stirred at -78 °C for a period to allow for the formation of the aryllithium intermediate. The choice of n-BuLi is critical as it is a strong enough base to deprotonate the aryl bromide.

-

Borylation : Trimethyl borate is then added to the reaction mixture. The aryllithium species acts as a nucleophile, attacking the electrophilic boron atom of the trimethyl borate.

-

Hydrolysis and Isolation : The reaction is quenched by the addition of an aqueous acid solution (e.g., hydrochloric acid). This hydrolyzes the borate ester intermediate to yield the desired this compound. The product can then be isolated and purified using standard techniques such as crystallization or chromatography.

Applications in Research and Development

The utility of this compound stems from its ability to participate in a variety of chemical transformations, making it a valuable tool for medicinal chemists and materials scientists.

Pharmaceutical Development

This compound is a key building block in the synthesis of novel pharmaceutical agents.[3] Boronic acids are known to be valuable intermediates in drug discovery, and some have even been developed into approved drugs, such as bortezomib (Velcade®), a proteasome inhibitor used in cancer therapy.[4] The presence of the fluorine atom can enhance metabolic stability and binding affinity of a drug candidate, while the methoxycarbamoyl group can participate in hydrogen bonding interactions with biological targets.[5]

Suzuki-Miyaura Cross-Coupling Reactions

One of the most prominent applications of phenylboronic acids is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, providing a powerful method for constructing complex molecular architectures.

Caption: A simplified representation of the Suzuki-Miyaura reaction.

Materials Science

The unique electronic properties imparted by the fluorine and methoxycarbamoyl substituents make this boronic acid derivative a candidate for the development of advanced materials, such as functionalized polymers and organic light-emitting diodes (OLEDs).[1][3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements : May cause skin irritation, serious eye irritation, and respiratory irritation.[6]

-

Precautionary Measures :

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6]

Conclusion

This compound is a versatile and valuable reagent for researchers in drug discovery and materials science. Its well-defined molecular structure and reactivity in key chemical transformations, such as the Suzuki-Miyaura cross-coupling, make it an important tool for the synthesis of novel and complex molecules. By understanding its properties, synthesis, and applications, and by adhering to proper safety protocols, researchers can effectively leverage this compound to advance their scientific endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid CAS#: 874219-35-9 [m.chemicalbook.com]

- 3. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]

- 4. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sites.pitt.edu [sites.pitt.edu]

- 6. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid

This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid, a key building block in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and process development, offering both a predictive analysis based on established principles and practical guidance for spectral acquisition.

Introduction: The Structural Significance of this compound

This compound is a versatile bifunctional molecule. The boronic acid moiety serves as a crucial handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The Weinreb amide (N-methoxy-N-methyl amide) functionality is a stable and highly useful precursor for the synthesis of ketones. The fluorine substituent provides a means to modulate the electronic properties and metabolic stability of derivative compounds.

Accurate structural elucidation is paramount for ensuring the purity and identity of this reagent. ¹H NMR spectroscopy is the primary and most effective technique for this purpose, providing detailed information about the electronic environment of each proton in the molecule.

Predicted ¹H NMR Spectrum: A Detailed Analysis

While a publicly available, experimentally confirmed spectrum for this specific molecule is not readily found, a highly accurate prediction can be synthesized from the analysis of structurally related compounds and fundamental NMR principles[1][2][3]. The expected spectrum in a suitable solvent, such as DMSO-d₆ or CDCl₃, will exhibit distinct signals corresponding to the aromatic protons, the N-methoxy and N-methyl groups of the Weinreb amide, and the acidic protons of the boronic acid group.

The Aromatic Region: A Complex Spin System

The three protons on the phenyl ring (H-2, H-5, and H-6) form a complex AMX spin system, further complicated by couplings to the fluorine atom at the C-4 position.

-

H-2: This proton is ortho to the boronic acid group and meta to the Weinreb amide. It is expected to appear as a doublet of doublets (dd) due to coupling with H-6 and a smaller long-range coupling. Its chemical shift will be the most downfield of the aromatic protons, likely in the range of 7.9-8.1 ppm . This is due to the deshielding effect of the adjacent electron-withdrawing boronic acid and amide groups.

-

H-6: This proton is ortho to the fluorine atom and meta to the boronic acid. It will likely appear as a doublet of doublets of doublets (ddd) or a triplet of doublets (td) due to coupling with H-5 (ortho), H-2 (meta), and the fluorine atom. The ortho H-F coupling (³JHF) is typically in the range of 8-10 Hz. Its chemical shift is predicted to be around 7.5-7.7 ppm .

-

H-5: This proton is ortho to both the fluorine and the Weinreb amide. It is expected to appear as a triplet or doublet of doublets due to coupling with H-6 and the fluorine atom (⁴JHF), which is typically around 5-7 Hz. The electron-donating effect of the fluorine and the deshielding from the amide will place this signal around 7.2-7.4 ppm .

The aromatic protons of benzene rings typically resonate around 7 ppm[4]. The presence of electron-withdrawing groups like boronic acids and amides generally shifts these signals downfield. Conversely, the fluorine atom, while electronegative, can act as a weak electron-donating group through resonance, influencing the precise chemical shifts[5][6].

The Weinreb Amide Region: Characteristic Singlets

The N-methoxycarbamoyl group gives rise to two distinct singlets:

-

N-OCH₃ (Methoxy protons): These three protons will appear as a sharp singlet, typically in the range of 3.6-3.8 ppm .

-

N-CH₃ (Methyl protons): These three protons will also appear as a sharp singlet, generally found slightly upfield of the methoxy protons, in the range of 3.3-3.5 ppm .

It is important to note that in some ortho-substituted N-methoxy-N-methyl benzamides, restricted rotation around the C-N amide bond can lead to broadening of these signals or even the appearance of rotamers at room temperature[7]. While the methoxycarbamoyl group in the target molecule is in a meta position relative to the boronic acid, steric hindrance is less of a concern, and sharp singlets are anticipated.

The Boronic Acid Protons

The two acidic protons of the B(OH)₂ group are typically broad and their chemical shift is highly dependent on the solvent, concentration, and water content. In many cases, these protons exchange with residual water or deuterated solvent, leading to a very broad signal or no observable signal at all[8]. If observed, the signal can appear over a wide range, from 5 to 9 ppm .

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | 7.9 - 8.1 | dd | ~2 Hz, ~8 Hz |

| H-6 | 7.5 - 7.7 | ddd or td | ³JHH ≈ 8-9 Hz, ⁴JHH ≈ 2-3 Hz, ³JHF ≈ 8-10 Hz |

| H-5 | 7.2 - 7.4 | t or dd | ³JHH ≈ 8-9 Hz, ⁴JHF ≈ 5-7 Hz |

| B(OH)₂ | 5.0 - 9.0 (variable) | br s | - |

| N-OCH₃ | 3.6 - 3.8 | s | - |

| N-CH₃ | 3.3 - 3.5 | s | - |

Experimental Protocol: Best Practices for Acquiring a High-Quality Spectrum

The propensity of arylboronic acids to form trimeric anhydrides known as boroxines can lead to complex or uninterpretable NMR spectra[9][10]. The following protocol is designed to mitigate this issue and ensure a clean, monomeric spectrum.

Sample Preparation

-

Solvent Selection: Deuterated methanol (CD₃OD) is often the solvent of choice as it effectively breaks up boroxine trimers through ester formation[9]. Alternatively, DMSO-d₆ can be used. If using CDCl₃, which is less polar, the risk of observing boroxine species is higher.

-

Dissolution: Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Solubilization: Gently agitate the tube to fully dissolve the sample. A brief sonication may be necessary.

-

Water Addition (Optional but Recommended): If boroxine formation is still suspected (e.g., in CDCl₃ or DMSO-d₆), the addition of a single drop of D₂O to the NMR tube can facilitate the hydrolysis of the boroxine back to the monomeric boronic acid, resulting in a much cleaner spectrum[8].

NMR Instrument Parameters (400 MHz Spectrometer)

-

Experiment: Standard ¹H (proton) acquisition.

-

Solvent: CD₃OD or DMSO-d₆.

-

Temperature: 298 K (25 °C).

-

Number of Scans: 16-32 (adjust based on sample concentration).

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: -2 to 12 ppm.

Visualization of Key Interactions

The following diagram illustrates the structure of this compound and highlights the key through-bond couplings that determine the splitting patterns in the ¹H NMR spectrum.

Caption: Key ¹H-¹H and ¹H-¹⁹F couplings in the aromatic region.

Conclusion

The ¹H NMR spectrum of this compound is predictable and rich in information. A thorough understanding of substituent effects and spin-spin coupling, combined with proper sample preparation techniques to avoid boroxine formation, allows for unambiguous structural confirmation. This guide provides the foundational knowledge for researchers to confidently acquire and interpret the NMR data for this important chemical intermediate, ensuring the integrity of their synthetic endeavors.

References

- 1. 4-Fluoro-N-methoxy-N-methylbenzamide(116332-54-8) 1H NMR [m.chemicalbook.com]

- 2. 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid(874219-35-9) 1H NMR spectrum [chemicalbook.com]

- 3. 4-FLUORO-3-(METHYLCARBAMOYL)BENZENEBORONIC ACID(874219-19-9) 1H NMR spectrum [chemicalbook.com]

- 4. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 5. Fluorobenzene(462-06-6) 1H NMR spectrum [chemicalbook.com]

- 6. sfu.ca [sfu.ca]

- 7. [PDF] Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides | Semantic Scholar [semanticscholar.org]

- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid

Prepared by: A Senior Application Scientist

Foreword: Contextualizing Solubility for Modern Drug Discovery

In the landscape of contemporary drug development and synthetic chemistry, arylboronic acids are indispensable building blocks, largely due to their pivotal role in Suzuki-Miyaura cross-coupling reactions. The compound (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid is a sophisticated reagent, incorporating functionalities that are attractive for modulating the physicochemical and biological properties of target molecules.[1] However, its synthetic utility is fundamentally governed by a property that is too often overlooked in early-stage development: solubility.

Poor solubility can lead to unreliable results in biological assays, create significant hurdles for formulation and in vivo dosing, and ultimately derail promising candidates.[2][3] This guide provides researchers, scientists, and drug development professionals with a robust framework for understanding, determining, and optimizing the solubility of this specific, high-value boronic acid. We will move beyond mere data points to explore the underlying chemical principles and provide field-tested protocols to empower your research.

Physicochemical Profile & Theoretical Solubility Considerations

The solubility of a compound is dictated by its structure.[4] Let's dissect the key functional groups of this compound to anticipate its behavior in various solvents.

-

The Boronic Acid Moiety (-B(OH)₂): This is the most influential group. It is polar, capable of acting as both a hydrogen bond donor and acceptor, and is weakly acidic. Critically, boronic acids can undergo reversible dehydration to form cyclic anhydrides known as boroxines.[5] This equilibrium is solvent-dependent and a primary source of variability in solubility measurements, as the boroxine is significantly less polar than the parent acid and thus has vastly different solubility characteristics.

-

The Fluoro Group (-F): As a highly electronegative substituent, the fluorine atom is electron-withdrawing, which can influence the acidity (pKa) of the boronic acid group. Its impact on solubility is complex; while it can participate in weak hydrogen bonding, it primarily increases the molecule's overall polarity and can affect crystal lattice energy.

-

The Methoxycarbamoyl Group (-C(=O)NH(OCH₃)): This group introduces significant polarity and hydrogen bonding capability. The amide N-H is a hydrogen bond donor, and the carbonyl and methoxy oxygens are hydrogen bond acceptors. This functionality is expected to enhance solubility in polar, protic solvents.

Based on this analysis, we can predict that the solubility of this molecule will be highly dependent on a solvent's ability to engage in hydrogen bonding and disrupt the intermolecular forces within the compound's solid-state lattice.

A Tale of Two Solubilities: Kinetic vs. Thermodynamic

In pharmaceutical sciences, "solubility" is not a single value. It is crucial to distinguish between two key types: kinetic and thermodynamic solubility.[4][6]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after a small volume of a concentrated organic stock (typically DMSO) is added to an aqueous buffer and incubated for a short period (e.g., 1-2 hours).[2][7][8] It reflects the rapid precipitation from a supersaturated state and is highly relevant for high-throughput screening (HTS) and in vitro biological assays, which often use this method of compound addition.[6]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is determined by allowing an excess of the solid compound to equilibrate with a solvent over an extended period (typically >24 hours) until the rate of dissolution equals the rate of precipitation.[9][10] This value is critical for formulation development, preclinical studies, and understanding oral bioavailability.[3]

Experimental Protocols for Solubility Determination

The following protocols are designed as self-validating systems, incorporating controls and precise analytical measurements to ensure trustworthy and reproducible data.

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid assessment, ideal for comparing a series of analogs or for ensuring solubility in biological assay buffers. It leverages laser nephelometry to detect precipitate formation.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: Using a 96-well microtiter plate, add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to wells in column 1 and 100 µL to all other wells.

-

Serial Dilution: Add 2 µL of the 10 mM DMSO stock to the wells in column 1. This creates a 100 µM solution with 1% DMSO. Mix thoroughly.

-

Incubation: Serially dilute 100 µL from column 1 across the plate. Seal the plate and incubate for 2 hours at room temperature with gentle shaking.

-

Analysis (Nephelometry): Measure the light scattering in each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.[7]

-

Alternative Analysis (UV Spectroscopy): After incubation, filter the plate using a solubility filter plate (e.g., Millipore MultiScreen).[2] Measure the UV absorbance of the filtrate and calculate the concentration against a standard curve prepared in a DMSO/buffer mixture.[6]

Caption: Workflow for Kinetic Solubility Determination.

Protocol 2: Shake-Flask Thermodynamic Solubility Assay

This "gold standard" method determines the equilibrium solubility and requires more time and compound but yields a more fundamentally accurate value.[11]

Methodology:

-

Sample Preparation: Add an excess of solid this compound (approx. 1-2 mg) to a 1.5 mL glass vial. Ensure solid is visible.

-

Solvent Addition: Add 1 mL of the desired solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a thermomixer or on a vial roller. Agitate at a constant temperature (e.g., 25°C) for 24-48 hours.[9][11] It is crucial that equilibrium is reached; for poorly soluble compounds, this may take longer.[11]

-

Phase Separation: After equilibration, allow the suspension to stand for 30 minutes for large particles to settle. Carefully withdraw the supernatant using a syringe and pass it through a 0.22 µm PVDF syringe filter to remove all undissolved solids. Causality Note: Filtration is a critical step where compound loss due to adsorption can occur. Using low-binding filters and pre-saturating the filter by discarding the first ~100 µL of filtrate is a best practice.[11]

-

Quantification (HPLC-UV): Prepare a standard curve of the compound in the chosen solvent. Analyze the filtered supernatant by a validated HPLC-UV method to determine the precise concentration. The resulting concentration is the thermodynamic solubility.[3]

Caption: Workflow for Thermodynamic (Equilibrium) Solubility Determination.

Predicted Solubility Profile in Common Laboratory Solvents

While precise experimental data for this compound is not publicly available, we can generate a reliable, predictive profile based on the solubility of structurally related arylboronic acids and fundamental chemical principles.[5][12][13]

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | High | Strong dipole moments and ability to act as H-bond acceptors effectively solvate the polar functional groups of the molecule. DMSO is an exceptional solvent for many organics.[6] |

| Ethers | Tetrahydrofuran (THF), Dioxane | High to Medium | Phenylboronic acid generally shows high solubility in ethers.[5][13] These can accept hydrogen bonds from the -B(OH)₂ group. |

| Ketones | Acetone, 3-Pentanone | High to Medium | Similar to ethers, ketones are good H-bond acceptors and have proven to be effective solvents for phenylboronic acid.[5][13] |

| Alcohols | Methanol, Ethanol, Isopropanol | Medium | These protic solvents can both donate and accept H-bonds, but may also compete with intramolecular/intermolecular H-bonding, leading to moderate solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Medium | Arylboronic acids show moderate to low solubility in these solvents.[5][13] While somewhat polar, their H-bonding ability is limited. |

| Hydrocarbons | Hexanes, Toluene, Cyclohexane | Very Low/Insoluble | These non-polar solvents cannot effectively solvate the highly polar boronic acid and methoxycarbamoyl groups. Phenylboronic acid has very low solubility in hydrocarbons.[5][13] |

| Aqueous | Water, PBS Buffer | Low (pH-dependent) | The solubility of arylboronic acids in water is generally low.[5] Solubility will increase at higher pH as the boronic acid is deprotonated to the more soluble boronate anion. |

Conclusion & Best Practices

The solubility of this compound is a complex but manageable parameter. Its determination requires a clear understanding of the difference between kinetic and thermodynamic measurements and the careful execution of validated protocols. The presence of the boronic acid moiety necessitates vigilance against boroxine formation, which can confound results. For any application, from HTS to formulation, a preliminary solubility assessment using the protocols herein will provide the critical data needed to ensure the reliability of your results and the successful progression of your research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. enamine.net [enamine.net]

- 3. evotec.com [evotec.com]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. pharmatutor.org [pharmatutor.org]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. charnwooddiscovery.com [charnwooddiscovery.com]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Stability and Storage of (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid is a specialized organoboron compound that serves as a critical building block in modern medicinal chemistry and organic synthesis. Its unique structural features, including a fluorine substituent and a methoxycarbamoyl group, impart specific reactivity and selectivity, making it an invaluable intermediate in the synthesis of complex molecules and potential drug candidates. Boronic acids are widely used in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling. The presence of the boronic acid moiety, however, also introduces specific stability challenges that must be understood and managed to ensure the integrity, reactivity, and shelf-life of the material.

This guide provides an in-depth analysis of the stability profile of this compound, offering field-proven insights into its handling, storage, and the scientific principles underpinning these recommendations. Adherence to these guidelines is crucial for mitigating degradation and ensuring reproducible outcomes in research and development settings.

Chemical Stability and Degradation Pathways

The stability of this compound is influenced by several environmental factors, including temperature, moisture, pH, light, and oxygen. Understanding the primary degradation pathways is essential for developing effective storage and handling strategies.

Protodeboronation: The Primary Degradation Route

The most common degradation pathway for arylboronic acids is protodeboronation, which involves the cleavage of the C–B bond and its replacement with a C–H bond.[1][2] This process results in the formation of the corresponding des-boronated impurity, 4-fluoro-3-(methoxycarbamoyl)benzene, rendering the material inactive for its intended cross-coupling reactions.

The rate of protodeboronation is highly dependent on pH and the presence of water.[1][2] The reaction can be catalyzed by both acid and base, proceeding through different mechanisms. For electron-deficient aromatic rings, base-mediated decomposition can be particularly rapid.[1] Given the electron-withdrawing nature of the fluoro and methoxycarbamoyl substituents on the phenyl ring, this compound may be susceptible to base-catalyzed protodeboronation.

Oxidation

Arylboronic acids are susceptible to oxidation, which can lead to the formation of the corresponding phenol as a major degradation product. This process can be initiated by atmospheric oxygen, and the presence of radical initiators or certain metal ions can accelerate the degradation.[3] The formation of phenolic impurities can complicate reaction workups and purification processes.

Anhydride Formation (Trimerization)

In the solid state, particularly under conditions of low humidity or upon heating, boronic acids can undergo intermolecular dehydration to form cyclic boroxines (anhydrides). This process is typically reversible upon exposure to water. While trimerization does not represent permanent degradation, it alters the compound's molecular weight and may affect its solubility and reactivity. Some commercial boronic acids are supplied as a mixture containing varying amounts of the corresponding anhydride.[4]

Recommended Storage and Handling Protocols

To preserve the chemical integrity and ensure a long shelf-life for this compound, the following storage and handling conditions are recommended. These protocols are designed to mitigate the risks of protodeboronation, oxidation, and anhydride formation.

Optimal Storage Conditions

Based on supplier recommendations for analogous compounds and general best practices for boronic acids, the following storage conditions are advised:

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool; Refrigerator (2-8 °C)[1][5] | Reduces the rate of all chemical degradation pathways. |

| Atmosphere | Inert Gas (Argon or Nitrogen)[6][7] | Minimizes exposure to atmospheric oxygen and moisture, preventing oxidation and hydrolysis-mediated protodeboronation. |

| Moisture | Dry; Tightly Sealed Container[1][4] | Prevents hydrolysis, which is a key step in protodeboronation. Minimizes the reversible formation of the free boronic acid from any boroxine anhydride present. |

| Light | Amber Vial; Store in the Dark[4] | Protects against potential photolytic degradation, a common stress condition for pharmaceuticals.[8] |

For long-term storage, it is highly recommended to aliquot the material into smaller, single-use quantities under an inert atmosphere. This practice avoids repeated opening and closing of the main container, which introduces moisture and oxygen with each cycle.

Safe Handling Procedures

Proper handling is critical to prevent contamination and degradation during experimental use.

-

Work Environment : Handle the solid compound in a well-ventilated area, preferably within a glove box or under a stream of inert gas to minimize exposure to air and moisture.[2]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[2][6]

-

Dispensing : Use clean, dry spatulas and glassware. Avoid using tools that may introduce metallic impurities.

-

Solution Preparation : When preparing solutions, use anhydrous solvents if the subsequent reaction chemistry allows. If aqueous conditions are required, prepare solutions fresh and use them promptly.

Stability Testing and Quality Control

To ensure the quality of this compound, particularly for sensitive applications in drug development, a robust stability testing program is essential. This involves subjecting the compound to stress conditions to understand its degradation profile and developing analytical methods to monitor its purity over time.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and establish the intrinsic stability of the molecule.[3][8] The following is a model protocol for stress testing.

Caption: Workflow for a forced degradation study.

Experimental Protocol:

-

Sample Preparation : Prepare a stock solution of this compound at a concentration of ~1 mg/mL in a mixture of acetonitrile and water.

-

Acid Hydrolysis : Treat the stock solution with 0.1 M HCl. Keep the sample at 60°C and analyze at appropriate time points (e.g., 2, 8, 24 hours).

-

Base Hydrolysis : Treat the stock solution with 0.1 M NaOH. Keep the sample at room temperature and analyze at early time points due to the expected sensitivity of boronic acids to base.

-

Oxidative Degradation : Treat the stock solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation : Store the solid compound in an oven at 80°C.

-

Photostability : Expose the solid compound to light conditions as specified in ICH guideline Q1B.

-

Analysis : At each time point, neutralize the acidic/basic samples before injection. Analyze all samples using a validated stability-indicating HPLC method (see Section 3.2).

Analytical Methodologies for Purity Assessment

A stability-indicating analytical method is crucial for separating the intact active pharmaceutical ingredient (API) from its degradation products.

Recommended Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV and Mass Spectrometric Detection.

This technique is ideal for separating the non-polar parent compound from potentially more polar degradation products like the protodeboronated species or the corresponding phenol.

Starting HPLC-UV/MS Conditions:

| Parameter | Recommended Condition |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 40 °C |

| UV Detection | Diode Array Detector (DAD), monitor at 254 nm or lambda max |

| MS Detection | Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of all species.[9] |

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The ability to separate the parent peak from all known degradation products (from forced degradation studies) is paramount.

Caption: Purity assessment and degradant identification workflow.

Conclusion

This compound is a valuable synthetic intermediate whose utility is directly tied to its chemical purity. Its stability is primarily challenged by susceptibility to protodeboronation and oxidation. By implementing rigorous storage and handling protocols—specifically, storage at cool temperatures under an inert, dry atmosphere and away from light—researchers can significantly extend the shelf-life and preserve the integrity of this compound. A proactive approach to quality control, including the use of forced degradation studies and validated stability-indicating analytical methods, is a critical component of a robust drug development program. Adherence to the principles and protocols outlined in this guide will ensure the reliable performance of this important building block in synthetic applications and contribute to the overall quality and reproducibility of scientific outcomes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [3-FLUORO-4-(METHYLCARBAMOYL)PHENYL]BORONIC ACID | CAS 849833-86-9 [matrix-fine-chemicals.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. (3-Fluoro-4-(methoxy(methyl)carbamoyl)phenyl)boronic acid | 913835-59-3 [sigmaaldrich.com]

- 7. sites.pitt.edu [sites.pitt.edu]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. sciex.com [sciex.com]

Navigating the Synthesis and Application of (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid: A Technical Guide for Advanced Research

Introduction: Distinguishing a Niche Reagent in Medicinal Chemistry

In the landscape of modern drug discovery and organic synthesis, phenylboronic acids are indispensable tools, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] The strategic functionalization of the phenyl ring allows for the fine-tuning of a molecule's steric and electronic properties, which is paramount in the design of novel therapeutic agents. This guide focuses on a specific, yet sparsely documented reagent: (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid (CAS Number: 1256345-63-9).

A critical initial observation for any researcher is the frequent confusion of this compound with its more common, commercially available analogs:

-

(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid (CAS: 874219-19-9)

-

(4-Fluoro-3-(methoxycarbonyl)phenyl)boronic acid (CAS: 874219-35-9)

The subtle difference in the carbamoyl group—a methoxy (-NH(OCH3)) versus a methyl (-NH(CH3)) or a methoxycarbonyl (-C(O)OCH3)—significantly alters the compound's chemical properties and potential interactions. This guide will clarify these distinctions, address the current commercial scarcity of the title compound, and provide a comprehensive technical overview, including a plausible synthetic route, to empower researchers in its utilization.

Part 1: Commercial Availability and Sourcing of Analogs

As of early 2026, a thorough market survey reveals a significant lack of readily available commercial suppliers for This compound (CAS 1256345-63-9) . This scarcity suggests that the compound is a niche reagent, likely required for highly specific synthetic targets and not yet produced on a large scale.

For researchers whose synthetic schemes can accommodate near analogs, the following compounds are widely available. It is imperative to verify the CAS number with the supplier to ensure the correct analog is procured.

| Compound Name | CAS Number | Common Purity | Notes |

| (4-Fluoro-3-(methyl carbamoyl)phenyl)boronic acid | 874219-19-9 | >95% | The N-methyl analog. More basic than the methoxycarbamoyl variant. |

| (4-Fluoro-3-(methoxycarbonyl )phenyl)boronic acid | 874219-35-9 | >97% | The methyl ester analog. Can be a precursor for amide formation. |

Part 2: Synthesis of this compound

Given its limited commercial availability, researchers will likely need to synthesize this reagent in-house. Below is a proposed, chemically sound synthetic pathway based on established methodologies for preparing functionalized arylboronic acids.[3][4] The route starts from the commercially available 5-bromo-2-fluoroaniline .

Proposed Synthetic Workflow

The overall strategy involves the protection of the aniline, introduction of the methoxycarbamoyl group, followed by a lithium-halogen exchange and borylation.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Protection of the Aniline

-

Dissolve 5-bromo-2-fluoroaniline (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(5-bromo-2-fluorophenyl)acetamide.

Step 2: Introduction of the Methoxycarbamoyl Group

This step is a conceptual adaptation; a more direct route might start from a benzoic acid derivative if available. A more standard approach would be to start with 3-amino-4-fluorobenzoic acid, convert it to the N-methoxy amide, and then proceed to bromination and borylation. However, starting from the bromoaniline is also feasible.

Alternative & More Direct Route (Recommended):

-

Start with 3-Amino-4-fluorobenzoic acid .

-

Protect the amine with a suitable protecting group (e.g., Boc).

-

Activate the carboxylic acid (e.g., with SOCl₂ or a coupling agent like HATU) and react with N,O-Dimethylhydroxylamine hydrochloride to form the Weinreb amide.

-

At this stage, you would have a precursor ready for borylation if the starting material was appropriately halogenated, or for halogenation followed by borylation.

Step 3: Borylation via Lithium-Halogen Exchange

This protocol assumes the synthesis has successfully produced N-methoxy-3-bromo-4-fluorobenzamide.

-

Flame-dry a flask under a nitrogen atmosphere and add the bromo-precursor (1.0 eq) dissolved in anhydrous THF.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70°C. Stir for 1 hour at -78°C.

-

Add triisopropyl borate (B(OiPr)₃, 1.5 eq) dropwise, again keeping the temperature below -70°C.

-

After the addition, allow the mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding 1M HCl at 0°C until the solution is acidic (pH ~2).

-

Stir vigorously for 1-2 hours to hydrolyze the borate ester.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to yield This compound .

Part 3: Physicochemical Properties and Quality Control

| Property | Predicted Value / Characteristic | QC Method |

| Molecular Formula | C₈H₉B F N O₄ | Mass Spectrometry (HRMS) |

| Molecular Weight | 213.97 g/mol | Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| Purity | >95% (typical for research chemicals) | ¹H NMR, ¹³C NMR, HPLC |

| Solubility | Soluble in methanol, DMSO, DMF; sparingly soluble in water | Solubility Testing |

Self-Validating QC Protocol:

-

¹H NMR: Expect characteristic aromatic proton signals showing splitting patterns consistent with a 1,2,4-trisubstituted ring, as well as signals for the N-methoxy protons.

-

¹⁹F NMR: A singlet corresponding to the single fluorine atom.

-

¹¹B NMR: A broad singlet characteristic of a boronic acid.

-

HPLC-MS: A single major peak in the HPLC chromatogram with the corresponding mass-to-charge ratio in the mass spectrum.

Part 4: Applications in Synthesis - The Suzuki-Miyaura Coupling

The primary application for this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the 4-fluoro-3-(methoxycarbamoyl)phenyl moiety into a target molecule.[5] The fluorine atom acts as an electron-withdrawing group, which can influence the pKa of the boronic acid and potentially the pharmacokinetic properties of the final compound.[2] The methoxycarbamoyl group provides a hydrogen bond donor and acceptor, which can be crucial for binding to biological targets.

General Protocol for Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Steps:

-

To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product via column chromatography on silica gel.

Part 5: Safety and Handling

No specific Safety Data Sheet (SDS) is available for this compound. Therefore, safety precautions must be based on data from closely related analogs like 4-Fluoro-N-methoxy-N-methylbenzamide and other functionalized phenylboronic acids.[6]

Hazard Identification (Assumed):

-

Skin Irritant: Causes skin irritation. (H315)[6]

-

Eye Irritant: Causes serious eye irritation. (H319)[6]

-

Respiratory Irritant: May cause respiratory irritation. (H335)[6]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure eyewash stations and safety showers are readily accessible.

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[6]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synquestlabs.com [synquestlabs.com]

A Guide to the X-ray Crystal Structure of Substituted Phenylboronic Acids: From Crystallization to Supramolecular Architecture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylboronic acids are a cornerstone of modern organic synthesis and medicinal chemistry, renowned for their versatility in cross-coupling reactions and their ability to interact with diols.[1][2] The three-dimensional arrangement of these molecules in the solid state, as revealed by single-crystal X-ray diffraction, provides invaluable insights into their chemical behavior and dictates their physical properties. This guide offers a comprehensive exploration of the X-ray crystal structure of substituted phenylboronic acids, from the foundational principles of crystallography to the nuanced effects of substituents on their supramolecular assemblies. We will delve into the practical aspects of crystal growth, the theory and methodology of X-ray diffraction, and the detailed analysis of the rich hydrogen-bonding networks that characterize these compounds. This document is intended to serve as a detailed resource for researchers seeking to leverage the power of crystallographic analysis in the design and development of novel phenylboronic acid-based molecules with tailored properties for applications in drug discovery and materials science.

Introduction: The Significance of Crystalline Architecture

The precise arrangement of atoms and molecules in a crystal lattice is fundamental to understanding a compound's properties, including its solubility, stability, and bioavailability – all critical parameters in drug development.[3] For substituted phenylboronic acids, X-ray crystallography is the most powerful technique for elucidating their three-dimensional structure at the atomic level.[4][5][6] This knowledge is not merely academic; it provides a rational basis for designing molecules with specific functionalities and for controlling their solid-state behavior.

Phenylboronic acids are well-known for their tendency to form hydrogen-bonded dimers in the solid state, a feature they share with carboxylic acids.[7][8] However, the presence of two hydroxyl groups on the boron atom allows for the formation of more extended and complex supramolecular structures.[7][8] The nature and pattern of these hydrogen bonds are highly sensitive to the electronic and steric effects of substituents on the phenyl ring, leading to a rich diversity of crystalline architectures.[7][8][9] Understanding these substituent effects is paramount for crystal engineering, where the goal is to design and synthesize crystals with desired properties.[10]

The Crystallographer's Workflow: From Solution to Structure

The journey from a powdered sample to a fully refined crystal structure involves a series of meticulous steps, each crucial for obtaining high-quality data.

The Art and Science of Crystallization

The prerequisite for any single-crystal X-ray diffraction study is the growth of high-quality single crystals.[11] This is often the most challenging and empirical step in the entire process. For substituted phenylboronic acids, several techniques can be employed:

-

Slow Evaporation: This is the most common and straightforward method. A saturated or near-saturated solution of the phenylboronic acid derivative in a suitable solvent is allowed to evaporate slowly at a constant temperature.[12] The choice of solvent is critical and can significantly influence crystal quality. Polar organic solvents are generally good choices for dissolving phenylboronic acids.[1]

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of a "less good" solvent (anti-solvent) in which the compound is sparingly soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting gradual crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization. The rate of cooling is a key parameter to control.

Experimental Protocol: Crystallization of a Substituted Phenylboronic Acid by Slow Evaporation

-

Solvent Screening: Begin by testing the solubility of the substituted phenylboronic acid in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and water). The ideal solvent will dissolve the compound when heated but show lower solubility at room temperature.

-

Preparation of a Saturated Solution: Dissolve the phenylboronic acid derivative in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

-

Filtration: Filter the hot solution through a pre-warmed syringe filter into a clean vial to remove any insoluble impurities.

-

Slow Evaporation: Cover the vial with a perforated film (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature.

-

Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in size with well-defined faces), carefully remove them from the solution using a spatula or a loop and wash them with a small amount of cold solvent.[13]

Single-Crystal X-ray Diffraction: Probing the Lattice

Single-crystal X-ray diffraction operates on the principle of Bragg's Law, where a beam of X-rays is diffracted by the electron clouds of the atoms arranged in a regular, repeating lattice.[13] The resulting diffraction pattern of spots is unique to the crystal's internal structure.[4]

Workflow for Single-Crystal X-ray Diffraction Data Collection and Structure Solution

Caption: Workflow for X-ray crystal structure determination.